N~1~,N~6~-dibenzhydrylhexanediamide

Description

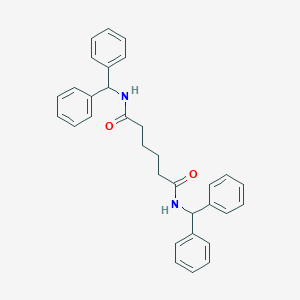

N¹,N⁶-Dibenzhydrylhexanediamide is a synthetic diamide compound characterized by a hexanediamide backbone substituted with benzhydryl groups at the N¹ and N⁶ positions. The benzhydryl moieties (diphenylmethyl groups) confer steric bulk and hydrophobicity, which influence its physicochemical properties, such as solubility, stability, and intermolecular interactions. This compound is structurally related to other diamides and benzamide derivatives but is distinct due to its dual benzhydryl substitution.

Properties

Molecular Formula |

C32H32N2O2 |

|---|---|

Molecular Weight |

476.6g/mol |

IUPAC Name |

N,N'-dibenzhydrylhexanediamide |

InChI |

InChI=1S/C32H32N2O2/c35-29(33-31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)23-13-14-24-30(36)34-32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,31-32H,13-14,23-24H2,(H,33,35)(H,34,36) |

InChI Key |

WFVQXCQPFFBHEG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCCCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCCCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N¹,N⁶-dibenzhydrylhexanediamide and related compounds:

Reactivity and Stability

- N¹,N⁶-Dibenzhydrylhexanediamide vs. N,N-Dimethylbenzamide :

The benzhydryl groups in the former compound reduce solubility in polar solvents compared to N,N-dimethylbenzamide. However, they may enhance stability against hydrolysis due to steric protection of the amide bonds . - N¹,N⁶-Dibenzhydrylhexanediamide vs. N¹,N²-Diarylacetamidines :

Unlike diarylacetamidines, which exhibit nucleophilic reactivity at the amidine group, the diamide structure of N¹,N⁶-dibenzhydrylhexanediamide is less reactive toward electrophiles unless activated .

Notes on Evidence Utilization

- The comparison heavily relies on N,N-dimethylbenzamide and N¹,N²-diarylacetamidines due to the absence of direct data on the target compound.

- References to benzhydryl-containing drugs (e.g., diphenhydramine) are inferred from general pharmacological knowledge .

- The term "N1" in the evidence predominantly refers to neurophysiological components (e.g., N1 wave), which are unrelated to the chemical nomenclature here .

Q & A

Q. What are the optimal synthetic routes for N¹,N⁶-dibenzhydrylhexanediamide, and how can purity be validated?

Methodological Answer: Synthesis typically involves amidation of hexanedioic acid derivatives with benzhydrylamine under coupling agents like HATU or DCC. A key step is controlling steric hindrance from the benzhydryl groups, which may require elevated temperatures (80–100°C) and anhydrous conditions . Post-synthesis, purity can be validated via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm the absence of unreacted amines or byproducts. For example, asymmetric stretching vibrations of carbonyl groups in FTIR (1700–1750 cm⁻¹) help verify amide bond formation .

Q. What spectroscopic techniques are critical for characterizing N¹,N⁶-dibenzhydrylhexanediamide?

Methodological Answer:

- NMR : ¹H NMR resolves benzhydryl aromatic protons (δ 7.2–7.5 ppm) and hexanediamide backbone protons (δ 1.2–1.8 ppm for CH₂ groups). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .

- FTIR : Key peaks include N-H stretching (~3300 cm⁻¹) and C=O stretching (~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns to confirm molecular weight (e.g., [M+H]⁺ expected at ~480–500 Da) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential dust/aerosol formation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of N¹,N⁶-dibenzhydrylhexanediamide?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Analyze steric strain between benzhydryl groups and the hexanediamide backbone .

- MD Simulations : Run simulations in explicit solvents (e.g., DMSO) using GROMACS to study flexibility over 100-ns trajectories. Monitor RMSD and hydrogen-bonding networks .

Q. How should researchers resolve contradictions in solubility data across studies?

Methodological Answer:

- Controlled Experiments : Replicate solubility tests in standardized solvents (e.g., DMSO, THF) at 25°C using UV-Vis spectroscopy (λ = 280 nm) for quantification .

- Variable Analysis : Document humidity, temperature fluctuations, and crystallinity (via XRD) to identify confounding factors .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to assess reproducibility thresholds .

Q. What strategies validate the compound’s biological activity without commercial assays?

Methodological Answer:

- Custom Assays : Develop enzyme inhibition assays (e.g., for proteases) using fluorescence-based substrates (e.g., FITC-casein). Measure IC₅₀ values in triplicate .

- Cell-Based Studies : Use primary cell lines (e.g., HEK293) to assess cytotoxicity via MTT assays. Include positive/negative controls (e.g., DMSO vehicle) .

Q. How can isotopic labeling track metabolic pathways of N¹,N⁶-dibenzhydrylhexanediamide?

Methodological Answer:

- Synthesis of ¹³C-Labeled Analog : Introduce ¹³C at the hexanediamide carbonyl via labeled hexanedioic acid. Confirm incorporation via ¹³C NMR .

- Mass Spectrometry Imaging : Administer the labeled compound in model organisms (e.g., mice) and analyze tissue sections using MALDI-TOF to map metabolite distribution .

Data Analysis & Interpretation

Q. What statistical methods address variability in dose-response experiments?

Methodological Answer:

Q. How to design a study comparing N¹,N⁶-dibenzhydrylhexanediamide with structurally similar analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.